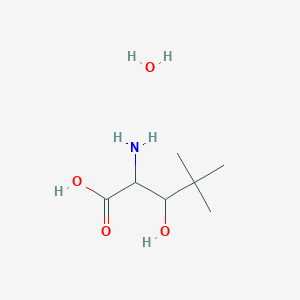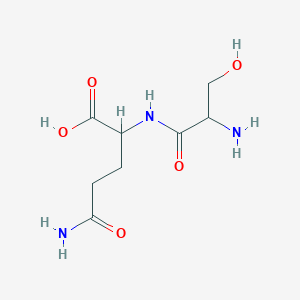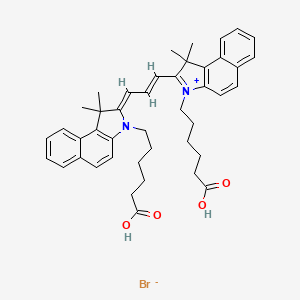
2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound contains an amino group (NH2), a hydroxyl group (OH), and a branched aliphatic side chain.
- Its systematic name indicates the presence of an amino group at the second carbon (2-amino), a hydroxyl group at the third carbon (3-hydroxy), and two methyl groups on the fourth carbon (4,4-dimethylpentanoic acid).
2-amino-3-hydroxy-4,4-dimethylpentanoic acid: is a compound with the chemical formula CHNO (hydrochloride form)
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is limited. it is likely that specialized chemical manufacturers produce this compound for research purposes.
Chemical Reactions Analysis
Reactivity: As an amino acid derivative, it can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation might involve mild oxidants like PCC (pyridinium chlorochromate).
Major Products: The products formed depend on the reaction type. For example, oxidation could yield an imine or an oxime.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique side chain.
Biology: It may serve as a precursor for bioactive compounds or as a substrate for enzymatic studies.
Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.
Industry: Although not widely used industrially, it may find applications in specialized chemical processes.
Mechanism of Action
- The exact mechanism of action for this compound is not well-documented. if it interacts with biological targets, it likely affects metabolic pathways or enzymatic processes.
Comparison with Similar Compounds
Similar Compounds: Other amino acids and their derivatives, such as 3-amino-4,4-dimethylpentanoic acid (CAS Number: 212757-13-6) and 2,4-dimethylpentanoic acid (CAS Number: 5868-33-7), share structural similarities
Uniqueness: The specific combination of amino, hydroxyl, and methyl groups in this compound distinguishes it from other related molecules.
Properties
IUPAC Name |
2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.H2O/c1-7(2,3)5(9)4(8)6(10)11;/h4-5,9H,8H2,1-3H3,(H,10,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQGGGXFATWZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)N)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster](/img/structure/B12106422.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)




![17-[5-(3,3-Dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12106452.png)
![7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12106455.png)
![2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12106470.png)



![Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)](/img/structure/B12106494.png)

